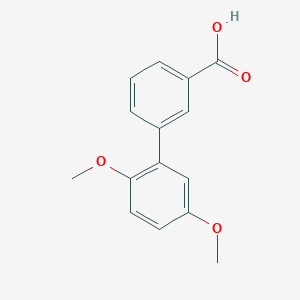

2',5'-DIMETHOXYBIPHENYL-3-CARBOXYLIC ACID

Description

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-12-6-7-14(19-2)13(9-12)10-4-3-5-11(8-10)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBASHCIGVYJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680725 | |

| Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925909-06-4 | |

| Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

The key step in the synthesis is the Suzuki-Miyaura cross-coupling between a 2,5-dimethoxy-substituted aryl boronic acid and a 3-halogenated benzoic acid derivative or its ester.

| Reagents & Conditions | Details |

|---|---|

| Aryl halide (e.g., 3-bromobenzoic acid or ester) | Starting material with halogen at 3-position |

| Boronic acid (e.g., 2,5-dimethoxyphenylboronic acid) | Provides the 2',5'-dimethoxyphenyl unit |

| Catalyst | Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands |

| Base | K2CO3 or Na2CO3 |

| Solvent | Mixture of DMF/H2O or toluene/water |

| Temperature | 65–80 °C |

| Reaction Time | 16–72 hours |

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the biphenyl bond.

- Mix 3-bromobenzoic acid (or ester), 2,5-dimethoxyphenylboronic acid, Pd(PPh3)4 catalyst, and K2CO3 in DMF/H2O.

- Stir under argon atmosphere at 80 °C for 16 hours.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench with water, extract with ethyl acetate, wash, dry, and evaporate solvent.

- Purify crude product by column chromatography using ethyl acetate/petroleum ether as eluent.

Post-Coupling Functional Group Transformations

If the starting aryl halide is an ester (e.g., ethyl 3-bromobenzoate), hydrolysis is performed to convert the ester to the carboxylic acid:

- Reflux the ester in aqueous NaOH solution (e.g., 10 M) for 10 hours.

- Remove organic solvents under reduced pressure.

- Acidify the aqueous phase to pH ~2 with HCl to precipitate the carboxylic acid.

- Filter, wash, and dry to obtain the pure acid.

Characterization Data of the Synthesized Compound

The synthesized this compound is characterized by:

| Technique | Observations and Data |

|---|---|

| 1H NMR (300-500 MHz) | Aromatic protons appear as multiplets/singlets in δ 6.5–8.5 ppm; methoxy protons as singlets near δ 3.7–3.9 ppm; carboxylic acid proton may appear broad downfield (~12 ppm). |

| 13C NMR | Signals for aromatic carbons between δ 110–160 ppm; methoxy carbons around δ 55 ppm; carboxylic acid carbon near δ 170–180 ppm. |

| IR Spectroscopy | Broad O–H stretch near 2500–3300 cm⁻¹; strong C=O stretch at ~1700 cm⁻¹; aromatic C–H stretches near 3000 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight 258.27 g/mol. |

Research Findings and Yields

- Yields for Suzuki-Miyaura coupling reactions to form biphenyl carboxylic acids typically range from 65% to 80% depending on substrate purity and reaction conditions.

- The hydrolysis step to convert esters to acids proceeds efficiently with yields over 90%.

- Purification by column chromatography yields high-purity products suitable for further biological evaluation or material science applications.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura cross-coupling | 3-bromobenzoic acid (or ester), 2,5-dimethoxyphenylboronic acid, Pd(PPh3)4, K2CO3, DMF/H2O, 80 °C, 16 h | Formation of biphenyl ester or acid intermediate | 65–80 |

| Ester hydrolysis (if needed) | NaOH (10 M), reflux, 10 h, acidification with HCl | Conversion of ester to carboxylic acid | >90 |

| Methylation of hydroxyl groups (if needed) | CH3I, K2CO3, reflux in CH3CN, 18 h | Introduction of methoxy groups | 70–85 |

| Purification | Column chromatography (ethyl acetate/pet ether) | Pure this compound | — |

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Converts the methoxy groups to hydroxyl groups or quinones.

Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the biphenyl ring.

Coupling Reactions: Suzuki-Miyaura coupling is a prominent reaction for forming biphenyl derivatives.

Common Reagents and Conditions

Oxidation: Acidic conditions and oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Coupling: Palladium catalysts and bases like potassium carbonate for Suzuki-Miyaura coupling.

Major Products

Scientific Research Applications

Organic Chemistry

2',5'-DimethoxyBiphenyl-3-Carboxylic Acid serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.

| Reaction Type | Typical Products | Reagents Used |

|---|---|---|

| Oxidation | Quinones | Potassium permanganate, Chromium trioxide |

| Reduction | Alcohols, Aldehydes | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Substituted biphenyl derivatives | Nucleophiles (amines, thiols) |

Biological Research

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity: Preliminary research suggests that it may induce apoptosis in cancer cells through specific molecular pathways.

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound inhibits cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell cycle regulation.

Material Science

The compound is utilized in the development of advanced materials such as:

- Liquid Crystals: Its unique structure allows for tailored properties in liquid crystal displays (LCDs).

- Polymers: It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 2’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is known that similar biphenyl derivatives can interact with enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

Below is a comparative analysis of 2',5'-Dimethoxybiphenyl-3-carboxylic acid with related biphenyl carboxylic acids and aromatic carboxylic acid derivatives:

Physicochemical and Functional Differences

- Acidity : The carboxylic acid group in this compound is less acidic than diphenic acid (pKa ~4.5–5.0 vs. ~2.5–3.0 for diphenic acid) due to the absence of a second electron-withdrawing COOH group .

- Solubility: Methoxy groups enhance solubility in organic solvents (e.g., DCM, THF) compared to non-methoxylated analogs like biphenyl-3-carboxylic acid. However, aqueous solubility is reduced relative to hydroxylated derivatives (e.g., caffeic acid) .

Biological Activity

2',5'-DimethoxyBiphenyl-3-Carboxylic Acid (DBCA) is an organic compound characterized by a biphenyl structure with two methoxy groups and a carboxylic acid functional group. Its chemical formula is C15H14O4. The unique structural properties of DBCA significantly influence its biological activity, making it a subject of interest in pharmacological research.

Structural Characteristics

The biphenyl backbone of DBCA, along with the methoxy groups at the 2' and 5' positions, enhances its electron-donating capacity. This modification potentially affects its interaction with various biological targets, leading to diverse biological activities.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C15H14O4 | Dual methoxy substitution pattern enhancing reactivity |

| Biphenyl-3-Carboxylic Acid | C13H10O2 | Lacks methoxy groups; less electron-donating |

| 4',5-DimethoxyBiphenyl-3-Carboxylic Acid | C15H14O4 | Different methoxy positioning affecting biological activity |

Biological Activities

Research has indicated that DBCA exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail specific findings regarding its mechanisms of action and therapeutic potential.

Antimicrobial Properties

DBCA has shown promising antimicrobial activity against several bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

DBCA has been investigated for its anticancer properties, particularly in relation to breast cancer cells. Studies indicate that DBCA can induce apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways. This effect may be attributed to its ability to modulate signaling pathways involved in cell survival and proliferation.

The biological activity of DBCA is closely linked to its structural features. The methoxy groups and the carboxylic acid group play crucial roles in binding to specific enzymes or receptors, modulating their activity. Research suggests that DBCA may inhibit certain enzymes involved in cancer cell metabolism, thereby reducing tumor growth.

Key Findings from Case Studies

- Inhibition of Tumor Growth : A study demonstrated that treatment with DBCA resulted in a significant reduction in tumor size in xenograft models of breast cancer.

- Synergistic Effects : DBCA showed enhanced anticancer effects when used in combination with conventional chemotherapeutic agents, suggesting potential for use in combination therapies.

- Mechanistic Insights : Further investigation revealed that DBCA activates the p53 pathway, leading to increased expression of pro-apoptotic factors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2',5'-dimethoxybiphenyl-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling between halogenated aryl precursors and boronic acids, followed by methoxylation and carboxylation steps. Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), temperature (80–120°C), and solvent polarity (e.g., DMF/THF mixtures). Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Yields >75% have been reported under optimized conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?

- Methodological Answer :

- ¹H-NMR : Expect aromatic proton signals between δ 6.5–8.0 ppm (coupled doublets for biphenyl protons), methoxy groups at δ ~3.8 ppm (singlet, 6H), and a carboxylic acid proton (broad, δ ~12 ppm if present).

- ¹³C-NMR : Carboxylic acid carbon at δ ~170 ppm, methoxy carbons at δ ~55 ppm, and aromatic carbons between δ 110–150 ppm.

- IR : Strong C=O stretch at ~1680–1720 cm⁻¹, O-H stretch (carboxylic acid) at ~2500–3000 cm⁻¹, and C-O-C (methoxy) at ~1250 cm⁻¹.

- MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~288 for C₁₅H₁₄O₄). Cross-validate with fragmentation patterns .

Q. What are the best practices for purifying this compound to >98% purity for in vitro assays?

- Methodological Answer : Use a combination of solvent recrystallization (e.g., ethanol/water) and preparative HPLC (C18 column, methanol/water with 0.1% TFA). Monitor purity via HPLC-UV (λ = 254 nm) and confirm absence of residual palladium via ICP-MS (<10 ppm) if metal catalysts are used .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling patterns in NMR) for derivatives of this compound?

- Methodological Answer : Contradictions may arise from rotameric equilibria or impurities. Strategies include:

- Variable-temperature NMR to detect dynamic processes.

- 2D NMR (COSY, HSQC) to confirm connectivity.

- Computational modeling (DFT) to predict coupling constants and compare with experimental data.

- Re-synthesis and orthogonal characterization (e.g., X-ray crystallography) to verify structure .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how can they be addressed?

- Methodological Answer : Challenges include poor crystal growth due to flexibility from methoxy groups and carboxylic acid hydrogen bonding. Solutions:

- Co-crystallization with co-formers (e.g., amines) to stabilize hydrogen-bonded networks.

- Use of slow evaporation in mixed solvents (e.g., DCM/hexane).

- Synchrotron X-ray diffraction for weakly diffracting crystals.

- Compare experimental data (e.g., O3—C4 bond angles) with computational predictions .

Q. How can computational methods (e.g., molecular docking, QSAR) predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450 enzymes) to assess binding affinity. Focus on methoxy and carboxylate interactions with active-site residues.

- QSAR : Build regression models using descriptors like logP, polar surface area, and Hammett constants. Validate with in vitro IC₅₀ data for enzyme inhibition .

Q. What strategies mitigate batch-to-batch variability in the biological activity of this compound?

- Methodological Answer :

- Strict control of synthetic conditions (e.g., inert atmosphere, standardized catalyst batches).

- Rigorous QC via HPLC and LC-MS to detect impurities (e.g., demethylated byproducts).

- Biological assays with internal standards (e.g., reference inhibitors) to normalize activity data .

Data Handling and Reproducibility

Q. How should researchers address discrepancies between theoretical and experimental logP values for this compound?

- Methodological Answer : Discrepancies may stem from solvent effects or ionization. Validate experimental logP (shake-flask method, HPLC retention time) against computational predictions (e.g., ChemAxon, ACD/Labs). Adjust models using correction factors for ionization (pH-dependent measurements) .

Q. What protocols ensure reproducibility in measuring the compound’s solubility for pharmacokinetic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.